Methyl 9-methyl-9H-purine-6-carboxylate
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Overview
Description
Methyl 9-methyl-9H-purine-6-carboxylate is a chemical compound with the molecular formula C8H8N4O2 and a molecular weight of 192.17 g/mol . It is a white to light yellow solid that is stable under normal conditions but should be kept away from strong oxidizing agents . This compound is primarily used as an intermediate in the synthesis of other chemical compounds and has applications in various industrial processes .
Preparation Methods
The synthesis of Methyl 9-methyl-9H-purine-6-carboxylate typically involves the functionalization of specific purine derivatives. One common synthetic route includes the esterification of 9-methyl-9H-purine-6-carboxylic acid with methanol in the presence of a catalyst . The reaction conditions often require a controlled temperature and pH to ensure the desired product yield. Industrial production methods may involve similar chemical reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Methyl 9-methyl-9H-purine-6-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the purine ring, where nucleophiles replace specific hydrogen atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 9-methyl-9H-purine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 9-methyl-9H-purine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . In biochemical assays, it may act as a substrate or inhibitor, modulating the activity of enzymes involved in purine metabolism . The pathways involved can vary, but they often include enzymatic reactions that modify the purine ring structure .
Comparison with Similar Compounds
Methyl 9-methyl-9H-purine-6-carboxylate can be compared with other purine derivatives, such as:
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A methylated purine derivative with stimulant properties.
Properties
IUPAC Name |
methyl 9-methylpurine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-12-4-11-5-6(8(13)14-2)9-3-10-7(5)12/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFLQBPLCYNBOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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